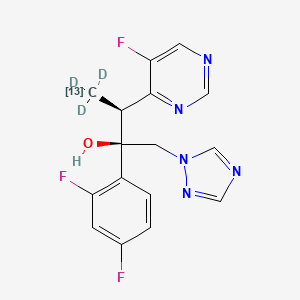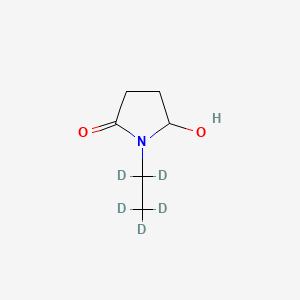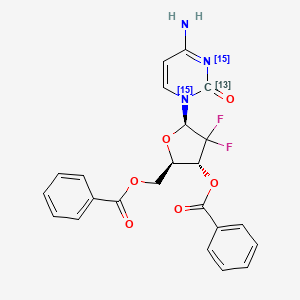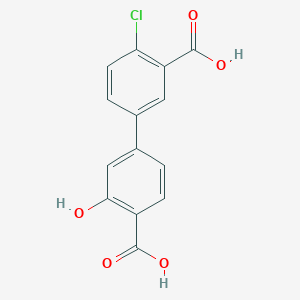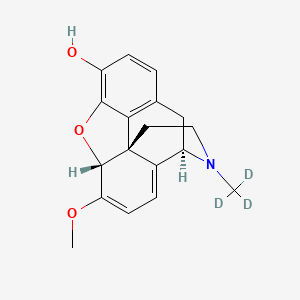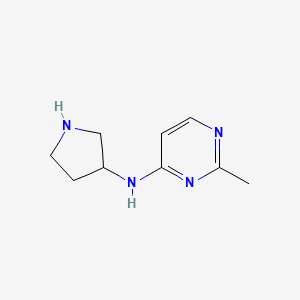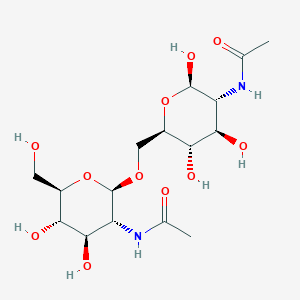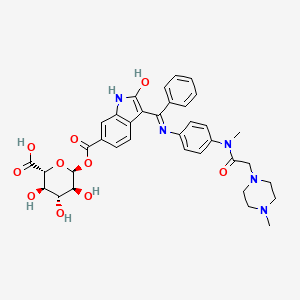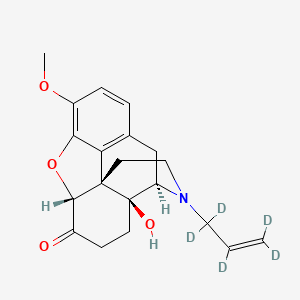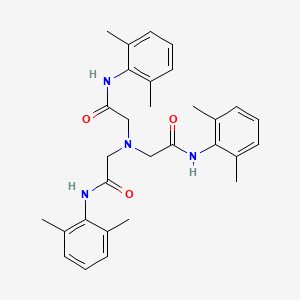
(R)-Fesoterodine Fumarate Impurity E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Fesoterodine Fumarate Impurity E is a chemical compound that is often encountered as a byproduct or impurity in the synthesis of ®-Fesoterodine Fumarate. ®-Fesoterodine Fumarate is a medication used to treat overactive bladder symptoms. Impurities like ®-Fesoterodine Fumarate Impurity E are important to identify and control in pharmaceutical manufacturing to ensure the safety and efficacy of the final product.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fesoterodine Fumarate Impurity E typically involves multiple steps, starting from basic organic compounds. The specific synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: This involves the construction of the core chemical structure through a series of organic reactions such as alkylation, acylation, or condensation reactions.
Functional Group Modifications: Introduction or modification of functional groups to achieve the desired chemical properties. This may involve reactions like oxidation, reduction, or substitution.
Purification: The final step involves purification techniques such as crystallization, distillation, or chromatography to isolate ®-Fesoterodine Fumarate Impurity E from other byproducts.
Industrial Production Methods
In an industrial setting, the production of ®-Fesoterodine Fumarate Impurity E is closely monitored to minimize its presence in the final pharmaceutical product. This involves:
Optimizing Reaction Conditions: Adjusting parameters like temperature, pressure, and pH to favor the formation of the desired product while minimizing impurities.
Advanced Purification Techniques: Utilizing high-performance liquid chromatography (HPLC) and other advanced techniques to separate and quantify impurities.
化学反应分析
Types of Reactions
®-Fesoterodine Fumarate Impurity E can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction where one functional group is replaced by another.
Hydrolysis: Reaction with water to break chemical bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like hydroxide or cyanide ions.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Hydrolysis: Formation of alcohols, acids, or amines.
科学研究应用
®-Fesoterodine Fumarate Impurity E has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical products.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its pharmacological properties and potential side effects.
Industry: Used in the development and optimization of pharmaceutical manufacturing processes to ensure product purity and safety.
作用机制
The mechanism of action of ®-Fesoterodine Fumarate Impurity E is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its chemical structure may allow it to interact with biological targets similarly to ®-Fesoterodine Fumarate, potentially affecting the same molecular pathways involved in the treatment of overactive bladder symptoms.
相似化合物的比较
Similar Compounds
®-Fesoterodine Fumarate: The parent compound used to treat overactive bladder.
Tolterodine: Another medication used for similar indications.
Oxybutynin: A different compound used to treat overactive bladder.
Uniqueness
®-Fesoterodine Fumarate Impurity E is unique in its specific chemical structure and formation pathway. Unlike the active pharmaceutical ingredients, it is considered an impurity and is typically present in much smaller quantities. Its identification and control are crucial for ensuring the safety and efficacy of the final pharmaceutical product.
属性
分子式 |
C26H35NO4 |
|---|---|
分子量 |
425.6 g/mol |
IUPAC 名称 |
3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)benzoic acid |
InChI |
InChI=1S/C26H35NO4/c1-17(2)26(30)31-24-13-12-21(25(28)29)16-23(24)22(20-10-8-7-9-11-20)14-15-27(18(3)4)19(5)6/h7-13,16-19,22H,14-15H2,1-6H3,(H,28,29)/t22-/m1/s1 |
InChI 键 |
XGHMZCHFAYDLGS-JOCHJYFZSA-N |
手性 SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
规范 SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15294581.png)
![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-2-carboxylic acid](/img/structure/B15294590.png)
![(2S)-2-(2-chlorophenyl)-2-(5-oxido-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium-5-yl)acetic acid](/img/structure/B15294592.png)
![4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B15294599.png)
